molecular formula C8H15N3 B2491587 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine CAS No. 952195-00-5

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine

Cat. No.: B2491587
CAS No.: 952195-00-5
M. Wt: 153.229
InChI Key: HXVHXZXRPXLIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dimethyl-substituted pyrazole ring attached to an ethylamine group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Cellular Effects

Related pyrazole compounds have been found to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine at different dosages in animal models have not been extensively studied. Related pyrazole compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related pyrazole compounds have been found to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related pyrazole compounds have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Related pyrazole compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Alkylation: The resulting pyrazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the dimethyl groups at positions 1 and 5.

    Attachment of the Ethylamine Group: The final step involves the reaction of the dimethyl-substituted pyrazole with ethylamine under appropriate conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the ethylamine group.

    N-Methyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is unique due to the presence of both the dimethyl-substituted pyrazole ring and the ethylamine group. This combination imparts specific chemical and biological properties, making it valuable for various applications. The ethylamine group can enhance the compound’s solubility and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-9-5-8-6-10-11(3)7(8)2/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVHXZXRPXLIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of the commercially available 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.